molecular formula C35H40N6O10 B12569524 L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine CAS No. 191483-08-6

L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine

Cat. No.: B12569524
CAS No.: 191483-08-6
M. Wt: 704.7 g/mol
InChI Key: OWFMVKGBSVBHBR-BJNPORTCSA-N
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Description

L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine: is a peptide composed of five amino acids: L-serine, L-tyrosine, L-tyrosine, L-tryptophan, and L-serine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-tyrosine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-tyrosine, L-tryptophan, and L-serine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its role in signaling pathways and potential as a drug candidate.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-serine: Similar in structure but with an isoleucine residue instead of a second tyrosine.

    Triptorelin: A decapeptide with a similar sequence but additional amino acids, used as a gonadotropin-releasing hormone agonist.

    Semaglutide: A polypeptide with a different sequence but similar peptide bond structure, used for the treatment of type 2 diabetes.

Uniqueness

L-Seryl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-serine is unique due to its specific sequence and the presence of two tyrosine residues, which may confer distinct biological activities compared to other peptides.

Properties

CAS No.

191483-08-6

Molecular Formula

C35H40N6O10

Molecular Weight

704.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C35H40N6O10/c36-25(17-42)31(46)38-27(13-19-5-9-22(44)10-6-19)32(47)39-28(14-20-7-11-23(45)12-8-20)33(48)40-29(34(49)41-30(18-43)35(50)51)15-21-16-37-26-4-2-1-3-24(21)26/h1-12,16,25,27-30,37,42-45H,13-15,17-18,36H2,(H,38,46)(H,39,47)(H,40,48)(H,41,49)(H,50,51)/t25-,27-,28-,29-,30-/m0/s1

InChI Key

OWFMVKGBSVBHBR-BJNPORTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)N

Origin of Product

United States

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